REACTION_CXSMILES
|
[S:1]([O-:5])([OH:4])(=[O:3])=[O:2].[NH3+:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>[OH-].[Na+]>[NH2:6][C:7]1[C:8]([S:1]([OH:5])(=[O:3])=[O:2])=[CH:9][CH:10]=[CH:11][CH:12]=1.[NH2:13][C:14]1[C:19]([S:1]([OH:4])(=[O:3])=[O:2])=[CH:18][C:17]([S:1]([OH:5])(=[O:4])=[O:3])=[CH:16][CH:15]=1 |f:0.1,3.4|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
was separated off
|
Type
|
CUSTOM
|
Details
|
residual aniline was removed by extraction with methylene chloride (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=CC1)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.7% |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=CC1)S(=O)(=O)O)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.02% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]([O-:5])([OH:4])(=[O:3])=[O:2].[NH3+:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>[OH-].[Na+]>[NH2:6][C:7]1[C:8]([S:1]([OH:5])(=[O:3])=[O:2])=[CH:9][CH:10]=[CH:11][CH:12]=1.[NH2:13][C:14]1[C:19]([S:1]([OH:4])(=[O:3])=[O:2])=[CH:18][C:17]([S:1]([OH:5])(=[O:4])=[O:3])=[CH:16][CH:15]=1 |f:0.1,3.4|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
was separated off
|
Type
|
CUSTOM
|
Details
|
residual aniline was removed by extraction with methylene chloride (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=CC1)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.7% |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=CC1)S(=O)(=O)O)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.02% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |